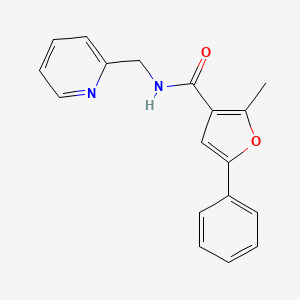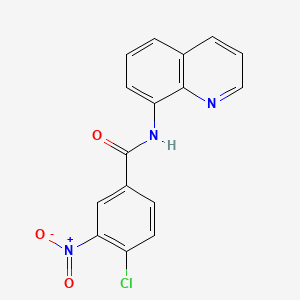![molecular formula C15H22FNO B5208399 1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
1-[5-(4-fluorophenoxy)pentyl]pyrrolidine
Overview
Description
1-[5-(4-fluorophenoxy)pentyl]pyrrolidine, also known as FPPP, is a synthetic designer drug that belongs to the pyrrolidine class of compounds. It is a potent psychoactive substance that has been used for research purposes due to its ability to interact with the central nervous system. FPPP is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.
Scientific Research Applications
1. Docking and QSAR Studies for Kinase Inhibitors
- Research Context: A study focused on docking and quantitative structure–activity relationship (QSAR) studies for derivatives like 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, providing insights into molecular features contributing to high inhibitory activity for kinase inhibitors (Caballero et al., 2011).
2. Aromatase Inhibition for Cancer Treatment
- Research Context: 1-Pentyl and related derivatives, potent inhibitors of aromatase, were studied for their potential in lowering estrogen levels, which is significant in breast cancer treatment (Whomsley et al., 1993).
3. Hydrogen-Bond Basicity Studies
- Research Context: A study utilizing 4-fluorophenol as a reference for hydrogen-bond donors, analyzing secondary amines like pyrrolidine and their hydrogen-bond basicity, which is essential in understanding molecular interactions (Graton et al., 2001).
4. Synthesis and Binding Properties of Macrocycles
- Research Context: Research on the synthesis of hybrid calix[2]phenol[2]pyrroles, including pyrrolidine-containing derivatives, explored their binding properties, relevant in developing binding agents or sensors (Jung et al., 2012).
5. Metabolic Pathways of Synthetic Cathinones
- Research Context: A study on pyrrolidinophenones (PPs), synthetic cathinones containing a pyrrolidine ring, focusing on metabolic pathways and implications in forensic science (Ishii et al., 2020).
6. Synthesis and Bioactivity of Pyrrolidine Derivatives
- Research Context: Synthesis of pyrrolidine derivatives and their evaluation for anti-cancer, anti-inflammatory, and antioxidant properties, showing potential for medical applications (Zulfiqar et al., 2021).
7. Inhibitors of Aromatase and their Stability
- Research Context: Studies on 1-alkyl-3-(4'aminophenyl)pyrrolidine-2,5-diones, inhibitors of aromatase, crucial in hormone-related cancer therapies (Whomsley et al., 1992).
properties
IUPAC Name |
1-[5-(4-fluorophenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLJTOSKPPXANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Fluorophenoxy)pentyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)



![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)
